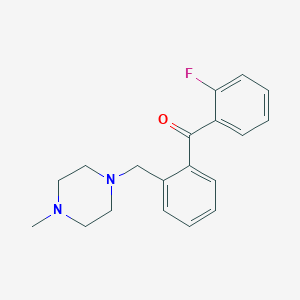

2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-6-2-3-7-16(15)19(23)17-8-4-5-9-18(17)20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYDDKNLNNDABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643886 | |

| Record name | (2-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-33-0 | |

| Record name | Methanone, (2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key stages:

- Formation of the benzophenone core with a fluorine substituent.

- Introduction of the 4-methylpiperazinomethyl group at the 2' position of the benzophenone.

A common approach is to start from 2-fluorobenzoyl chloride and couple it with a suitably functionalized aromatic compound bearing the 4-methylpiperazinomethyl substituent, often via palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

Detailed Synthetic Route

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-fluorobenzoyl chloride | From 2-fluorobenzoic acid via reaction with thionyl chloride or oxalyl chloride | Standard acyl chloride formation |

| 2 | Synthesis of 4-(4-methylpiperazinomethyl)phenylboronic acid | Functionalization of 4-bromobenzyl chloride or 4-bromobenzaldehyde with 4-methylpiperazine, followed by borylation | Provides boronic acid for Suzuki coupling |

| 3 | Suzuki coupling of 2-fluorobenzoyl chloride with 4-(4-methylpiperazinomethyl)phenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2), base (K2CO3), solvent (toluene or DMF), reflux | Forms the benzophenone core with the piperazinomethyl substituent |

| 4 | Purification | Column chromatography or recrystallization | Isolates pure 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone |

This method is supported by literature indicating the use of palladium-catalyzed Suzuki coupling as an efficient route to assemble the benzophenone framework with the desired substituents.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Catalyst | Palladium acetate or tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium carbonate (K2CO3) or potassium phosphate |

| Solvent | Toluene, dimethylformamide (DMF), or methylcyclohexane/water biphasic system |

| Temperature | Reflux (typically 80–130 °C depending on solvent) |

| Reaction Time | 3–8 hours |

| Yield | Typically 85–95% for Suzuki coupling step |

For example, a Suzuki coupling reaction involving 2-fluorobenzoyl chloride and 4-(4-methylpiperazinomethyl)phenylboronic acid in toluene with K2CO3 and Pd catalyst under reflux for 6 hours yields the target benzophenone derivative in high purity and yield.

Alternative Synthetic Approaches

Friedel-Crafts Acylation Route: Starting from m-fluorotoluene and trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl3), followed by hydrolysis and functional group transformations to introduce the piperazinomethyl group. This method is more complex and less direct but can be used to prepare fluorinated benzophenone intermediates.

Nucleophilic Substitution: Introduction of the 4-methylpiperazinomethyl group via nucleophilic substitution on a benzophenone derivative bearing a suitable leaving group (e.g., bromomethyl) at the 2' position.

These alternative methods are less commonly used due to harsher conditions or lower selectivity compared to palladium-catalyzed cross-coupling.

Research Findings and Analysis

Efficiency and Selectivity

- The Suzuki coupling method provides high selectivity for the formation of the desired C-C bond between the fluorinated benzoyl chloride and the arylboronic acid bearing the piperazinomethyl substituent.

- The reaction conditions are mild enough to preserve the sensitive piperazine moiety.

- Yields are consistently high (above 85%), with minimal side products.

Purification and Characterization

- The product is typically purified by silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures.

- Characterization is performed by NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis to confirm structure and purity.

Comparative Data Table of Key Preparation Parameters

| Method | Starting Materials | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 2-fluorobenzoyl chloride + 4-(4-methylpiperazinomethyl)phenylboronic acid | Pd(OAc)2 or Pd(PPh3)4 | K2CO3 or K3PO4 | Toluene, DMF, or methylcyclohexane/water | 80–130 | 3–8 | 85–95 | Mild, high yield, selective |

| Friedel-Crafts Acylation + Hydrolysis | m-fluorotoluene + trichloroacetyl chloride | AlCl3 (Lewis acid) | - | 1,2-dichloroethane | 0–10 | 1–2 | ~75 (intermediate) | Requires further steps, harsher conditions |

| Nucleophilic Substitution | Benzophenone derivative with leaving group + 4-methylpiperazine | - | - | DMF or similar | 100–130 | 6–15 | 70–85 | Possible side reactions, longer time |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and piperazine ring play a crucial role in its binding affinity and selectivity for these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences and calculated properties of 2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone and its analogs:

*Estimated based on analog data.

Key Observations:

Fluorine vs. Chlorine Substitution :

- The 4-chloro-2-fluoro analog (CAS 898789-18-9) exhibits higher molecular weight (373.85 vs. 339.41) and lipophilicity (XLogP3 3.1 vs. 2.8) compared to the parent compound, likely due to chlorine’s larger atomic radius and hydrophobic nature .

- Chlorine substitution may enhance metabolic stability but reduce solubility, a critical factor in drug design .

Positional Isomerism: Moving the fluorine from the 2-position (parent compound) to the 3-position (CAS 898783-65-8) slightly lowers XLogP3 (2.7 vs. 2.8), suggesting subtle electronic effects on solubility . Substituent positions influence steric interactions and binding affinity.

Piperazinomethyl Group Placement: The 4-methylpiperazinomethyl group at the 2'-position (parent compound) versus 3'-position (CAS 898789-18-9) may affect spatial orientation in receptor binding. Piperazine moieties are known to enhance solubility and modulate dopamine or serotonin receptor interactions .

Biological Activity

2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C19H21FN2O

- Molecular Weight: 320.38 g/mol

- CAS Number: 24725479

The presence of the fluorine atom and the piperazine moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that benzophenone derivatives, including 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone, exhibit a variety of biological activities:

- Anti-inflammatory Effects: Several studies demonstrate the ability of benzophenones to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone have shown significant inhibition of these cytokines in vitro, with IC50 values ranging from nanomolar to micromolar concentrations .

- Antiproliferative Activity: The compound has been evaluated for its antiproliferative effects against various cancer cell lines. It exhibited IC50 values indicating effective growth inhibition, particularly through mechanisms involving VEGF-A inhibition .

The biological activity of 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone can be attributed to several mechanisms:

- Cytokine Inhibition: It inhibits the production of pro-inflammatory cytokines by interfering with signaling pathways involved in inflammation.

- MAPK Pathway Modulation: The compound may affect mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses to stress and inflammation .

- Antioxidant Properties: Similar benzophenone derivatives have demonstrated antioxidant activity, potentially contributing to their anti-inflammatory effects by reducing oxidative stress .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| TNF-α Inhibition | Human PBMCs | 4 - 6 nM | |

| IL-6 Inhibition | Human PBMCs | 14 - 30 nM | |

| Antiproliferative | EAC Cells | ~5 μM | |

| MAPK Inhibition | p38α MAPK | 0.027 μM |

Case Studies

- Anti-inflammatory Study : A study conducted on various benzophenone derivatives, including those similar to 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone, reported significant reductions in TNF-α and IL-6 levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The most potent compounds showed IC50 values in the low nanomolar range .

- Cancer Cell Line Evaluation : Research on the antiproliferative effects of this compound revealed that it inhibited the growth of EAC (Ehrlich Ascites Carcinoma) cells effectively, suggesting its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of various benzophenone analogues, identifying key structural features that enhance biological activity. The presence of a fluorine atom at specific positions was found to be crucial for maximizing inhibitory effects on cytokine production .

Q & A

Q. What are the established synthetic routes for 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting a fluorinated benzophenone derivative with 4-methylpiperazine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Key steps include:

- Acid chloride formation : Treating 2-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate the reactive intermediate .

- Piperazine conjugation : Reacting the acid chloride with 4-methylpiperazine under basic conditions (e.g., K₂CO₃) to form the final product .

- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and HPLC-MS is critical .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of methods is required:

- ¹H/¹³C NMR : Assigns protons and carbons in the benzophenone core (e.g., aromatic signals at δ 7.2–7.8 ppm) and piperazine moiety (N–CH₃ at δ 2.3–2.5 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1650 cm⁻¹) and C–F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 330.4 for [M+H]⁺) .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning in crystalline form .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Antimicrobial activity via MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria; anticancer potential via MTT assays on cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : Predicts interactions with targets like kinases or GPCRs using software (AutoDock Vina) to prioritize in vivo studies .

- Comparative analysis : Benchmarks against analogs (e.g., non-fluorinated benzophenones) to assess fluorine’s role in bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine but may increase side reactions. Dichloromethane balances reactivity and control .

- Catalyst screening : K₂CO₃ vs. Et₃N for deprotonation; Pd catalysts for cross-coupling variants .

- Temperature control : Lower temps (0–25°C) reduce byproducts during acid chloride formation .

- Real-time monitoring : In situ FTIR or Raman spectroscopy tracks intermediate stability .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or bacterial strains .

- Solubility issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .

- Structural analogs : Fluorine positioning (ortho vs. para) drastically alters receptor binding . Mitigation involves standardizing protocols (e.g., CLSI guidelines) and validating with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .

- Toxicity profiling : QSAR models (e.g., ProTox-II) predict hepatotoxicity and mutagenicity .

- Dynamic simulations : Molecular dynamics (MD) reveal stability in biological membranes (e.g., POPC lipid bilayers) .

Q. What methodologies evaluate the compound’s potential neuropharmacological effects?

- In vitro models : Primary neuronal cultures assess neuroprotection against oxidative stress (H₂O₂-induced apoptosis) .

- Receptor binding assays : Radioligand competition studies (e.g., ³H-labeled ligands for serotonin/dopamine receptors) .

- In vivo behavioral tests : Rodent models (e.g., forced swim test for antidepressant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.